molecular formula C14H13N3O2 B11686554 N'-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide

Katalognummer: B11686554
Molekulargewicht: 255.27 g/mol
InChI-Schlüssel: POWSWZVCYANQRY-CXUHLZMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the condensation of 3-methoxybenzaldehyde and pyridine-3-carbohydrazide. Schiff bases are known for their stability and ability to form complexes with metal ions, making them valuable in various fields of chemistry and biology .

Vorbereitungsmethoden

The synthesis of N’-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the reaction of 3-methoxybenzaldehyde with pyridine-3-carbohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation. The product is then purified by recrystallization from an appropriate solvent .

Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Analyse Chemischer Reaktionen

N’-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy group or the pyridine ring. Common reagents for these reactions include halogens, acids, and bases.

    Complexation: Due to the presence of the Schiff base moiety, the compound can form stable complexes with various metal ions, such as copper, nickel, and zinc.

Wissenschaftliche Forschungsanwendungen

N’-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form complexes with metal ions and interact with biological molecules. The Schiff base moiety allows the compound to coordinate with metal ions, which can enhance its biological activity. The compound can also interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

N’-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide can be compared with other Schiff base hydrazones, such as:

    N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.

    N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: This compound contains a fluorine substituent, which can influence its reactivity and biological properties.

The uniqueness of N’-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide lies in its specific substitution pattern and the presence of the pyridine ring, which can enhance its coordination ability and biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C14H13N3O2

Molekulargewicht

255.27 g/mol

IUPAC-Name

N-[(E)-(3-methoxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C14H13N3O2/c1-19-13-6-2-4-11(8-13)9-16-17-14(18)12-5-3-7-15-10-12/h2-10H,1H3,(H,17,18)/b16-9+

InChI-Schlüssel

POWSWZVCYANQRY-CXUHLZMHSA-N

Isomerische SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2

Kanonische SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.